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Compound of Interest

Compound Name: 3-Isobutoxyisonicotinic acid
CAS No.: 1086626-64-3
Cat. No.: B2998604
Get Quote
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Executive Summary & Chemical Profile

3-Isobutoxyisonicotinic acid is a bifunctional pyridine derivative distinguished by the
presence of a bulky isobutoxy group at the ortho-position relative to the carboxylic acid. Unlike
the parent isonicotinic acid (a planar linker), the 3-isobutoxy substituent introduces significant
steric bulk, forcing the carboxylate group out of planarity with the pyridine ring.

In materials science, this "steric twist" is a functional feature used to:

e Prevent Interpenetration: In MOF synthesis, the bulky group blocks void spaces, preventing
frameworks from collapsing into dense structures.

» Modulate Solubility: The lipophilic isobutyl chain significantly enhances solubility in organic
solvents (DCM, THF) compared to the insoluble parent acid, facilitating solution-phase
processing.
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o Direct Supramolecular Topology: The substituent blocks specific hydrogen-bonding motifs
(like the catemer), favoring discrete dimers or helical assemblies.

Chemical Specifications

Property Detail
IUPAC Name 3-(2-methylpropoxy)pyridine-4-carboxylic acid
Molecular Formula C10H13NOs

Pyridine Nitrogen (Acceptor), Carboxylic Acid

Key Synthons
(Donor/Acceptor)
pKa (Calc.) ~4.8 (COOH), ~3.2 (Pyridine H+)
N High: DMSO, DMF, MeOH, DCM; Low: Water,
Solubility

Hexane

Application 1: Crystal Engineering & Co-Crystals

The primary application of 3-IBIN in drug development is as a Co-crystal Former (Co-former). It
utilizes the "Acid-Pyridine Heterosynthon" to stabilize Active Pharmaceutical Ingredients (APIs)
that are carboxylic acids or phenols.

Mechanism: The Steric "Gatekeeper"

In standard isonicotinic acid, the molecule often forms infinite 1D chains (catemers). The 3-
isobutoxy group physically blocks the approach of a second molecule at the ortho position,
destabilizing the catemer and thermodynamically favoring the formation of discrete OD dimers
or helical chains. This makes 3-IBIN an excellent "stopper" ligand to terminate polymer growth
or enforce discrete molecular packing.

Protocol: Co-Crystal Screening Workflow

Objective: Enhance the solubility of a target API (e.g., a profen drug or phenolic antioxidant) by
co-crystallizing with 3-IBIN.

Reagents:
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e Target API (1 mmol)

e 3-Isobutoxyisonicotinic acid (1 mmol)

e Solvent System: Methanol/Dichloromethane (1:1 v/v)
Step-by-Step Procedure:

e Dissolution: Dissolve 1 mmol of 3-IBIN in 5 mL of DCM. (Note: The isobutoxy group ensures
rapid dissolution, unlike unsubstituted isonicotinic acid).

e Mixing: Dissolve 1 mmol of the Target API in 5 mL Methanol. Combine the two solutions in a
20 mL scintillation vial.

e Sonication: Sonicate the mixture at 40 kHz for 10 minutes to ensure homogeneity.

» Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at
room temperature (20-25°C) for 3-7 days.

e Harvesting: Collect the resulting crystals.

» Validation: Analyze via PXRD (Powder X-Ray Diffraction) to confirm a new phase distinct
from the physical mixture of starting materials.

Application 2: Metal-Organic Frameworks (MOFs)

3-IBIN serves as a Pore-Gating Linker in MOF synthesis. The isobutoxy tail protrudes into the
pore channels of the framework, effectively reducing the pore aperture size without collapsing
the framework. This is critical for gas separation applications (e.g., separating

from
or
from

) where kinetic diameter discrimination is required.

Protocol: Solvothermal Synthesis of [Zn(3-IBIN)2]n
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Objective: Synthesize a 2D coordination polymer with hydrophobic pore channels.

Reagents:

Zinc Nitrate Hexahydrate (

): 0.5 mmol

3-Isobutoxyisonicotinic acid: 1.0 mmol

DMF (N,N-Dimethylformamide): 10 mL

Ethanol: 5 mL

Step-by-Step Procedure:
o Precursor Prep: Dissolve 3-IBIN in DMF/Ethanol mixture. Add Zinc Nitrate and stir until clear.
» Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal tightly.
e Heating Profile:

o Ramp to 100°C over 2 hours.

o Hold at 100°C for 48 hours.

o Cool to RT over 12 hours (Slow cooling promotes large single crystal growth).

e Washing: Filter the colorless block crystals. Wash 3x with DMF, then 3x with Ethanol to
remove unreacted ligand.

¢ Activation: Soak crystals in dry acetone for 24 hours (refreshing solvent twice) to exchange
pore-trapped DMF. Dry under vacuum at 60°C.

Synthesis Protocol: Preparation of 3-
Isobutoxyisonicotinic Acid
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Since 3-IBIN is a specialized intermediate, it is often synthesized in-house from commercially
available 3-hydroxyisonicotinic acid.

Reaction Logic:
 Esterification: Protect the carboxylic acid to prevent self-alkylation.
o Williamson Ether Synthesis: Install the isobutoxy group using isobutyl bromide.

o Saponification: Deprotect the ester to yield the final acid.

Workflow Diagram

3-Hydroxyisonicotinic Step 1: Esterification Methyl 3-hydroxy
Acid (MeOH, H2S04, Reflux) isonicotinate

Step 2: O-Alkylation Methyl 3-isobutoxy
(iBu-Br, K2CO3, DMF) isonicotinate

Step 3: Hydrolysis 3-Isobutoxyisonicotinic
(LiOH, THF/H20) Acid (Product)

Click to download full resolution via product page

Caption: Three-step synthetic pathway ensuring regioselective O-alkylation at the 3-position.

Detailed Procedure

 Esterification: Reflux 3-hydroxyisonicotinic acid (10g) in Methanol (100 mL) with catalytic

(1 mL) for 12 hours. Neutralize with
, extract with DCM, and evaporate to yield the methyl ester.

» Alkylation: Dissolve the methyl ester (1 eq) in dry DMF. Add

(2 eq) and Isobutyl Bromide (1.2 eq). Heat to 80°C for 6 hours. Pour into ice water; the
product will precipitate or can be extracted with Ethyl Acetate.

o Hydrolysis: Dissolve the alkylated ester in THF:Water (1:1). Add LIOH (2 eq) and stir at RT
for 3 hours. Acidify with 1M HCI to pH 3-4. The white solid precipitate is 3-
Isobutoxyisonicotinic acid. Recrystallize from Ethanol.

Supramolecular Logic & Synthons
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Understanding the binding modes is crucial for designing materials with this molecule.

3-Isobutoxyisonicotinic Acid
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Caption: The isobutoxy group (red) acts as a steric modulator, directing the hierarchy of
supramolecular assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Solid-State Engineering &
Supramolecular Utility of 3-Isobutoxyisonicotinic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2998604/docs#technical-guide-solid-
state-engineering-supramolecular-utility-of-3-isobutoxyisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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